ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate
Description
Ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate is a heterocyclic compound featuring a fused thieno[2,3-d][1,2]thiazole core modified with a sulfone (1,1-dioxido) group, a ketone (3-oxo) moiety, and a 4-chlorophenyl substituent at position 4. This structure suggests applications in medicinal chemistry or agrochemicals, particularly due to the sulfone group’s electron-withdrawing effects and the chlorophenyl group’s hydrophobic character .
Properties
IUPAC Name |
ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxothieno[2,3-d][1,2]thiazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S2/c1-2-27-20(24)13-5-9-15(10-6-13)22-19(23)17-18(29(22,25)26)16(11-28-17)12-3-7-14(21)8-4-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBPHYDFNJLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, it has been observed to bind with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival. The compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it influences cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways. Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression. These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate is an important determinant of its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. Targeting signals and post-translational modifications play a key role in directing the compound to these compartments. The subcellular localization of the compound is essential for its therapeutic potential and mechanism of action.
Biological Activity
Ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a thiazole ring fused with a benzoate moiety. The presence of the 4-chlorophenyl group enhances its lipophilicity, which can influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The general synthetic approach includes:
- Formation of the Thiazole Ring : Utilizing appropriate thioketones and aldehydes.
- Dioxido Group Introduction : Achieved through oxidative methods.
- Coupling with Benzoate : Final esterification to yield the target compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was shown to inhibit cell proliferation in breast cancer cells by targeting the PI3K/Akt signaling pathway .
Antioxidant Activity
Antioxidant assays have shown that this compound possesses strong radical scavenging activity. This is attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various thiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Lines
A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of treatment, suggesting potent anticancer activity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Pseudomonas aeruginosa
This antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving:
- Cell cycle arrest
- Reactive oxygen species (ROS) generation
These mechanisms contribute to its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics used in treatment. This highlights the compound's potential as an alternative therapeutic agent in managing bacterial infections resistant to conventional treatments.
Case Study 2: Anticancer Potential
In another study focusing on cancer therapy, this compound was tested on various cancer cell lines. The findings revealed that the compound effectively reduced cell viability and induced apoptosis at specific concentrations. Further molecular studies indicated alterations in signaling pathways associated with cell survival and proliferation.
Chemical Reactions Analysis
Cyclization to Form Thienothiazole Core
The thienothiazole ring system may form via:
-
Thiosemicarbazone intermediates : Reaction of thiosemicarbazides with aldehydes, followed by oxidative cyclization (e.g., with iodine in acetic acid) .
-
Thiohydrazide cyclization : Treatment of thiohydrazides with sulfur sources (e.g., phosphorus pentasulfide) or Lawesson’s reagent to induce cyclization and thionation .
Example Reaction :
Thiosemicarbazide derivative + aldehyde → thiosemicarbazone intermediate → oxidative cyclization → thienothiazole derivative.
Oxidation to 1,1-Dioxido Group
The sulfide group in the thienothiazole ring may undergo oxidation to a sulfone (1,1-dioxido) using reagents such as hydrogen peroxide or other peracids .
Reaction :
Thienothiazole sulfide → oxidation → thienothiazole sulfone (1,1-dioxido).
Coupling of 4-Chlorophenyl Substituent
The 4-chlorophenyl group may be introduced via:
-
Electrophilic aromatic substitution : Activation of the thienothiazole ring to enable substitution at the 6-position.
-
Cross-coupling reactions : Suzuki or Stille coupling if a halide is present on the thienothiazole ring.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization (thienothiazole) | Iodine, acetic acid, or bromine | Reflux in acetic acid (6–8 h) | 50–70% |
| Oxidation (1,1-dioxido) | H₂O₂, mCPBA, or other peracids | Room temperature or mild heating | 60–80% |
| Esterification | Ethanol, HCl, or coupling reagents | Reflux in ethanol or catalytic HCl | 70–90% |
Data synthesized from analogous reactions in thienothiazole and thiadiazole systems .
Purification and Characterization
Common purification methods include:
-
TLC/HPLC : Monitoring reaction progress and isolating the product.
-
Recrystallization : Using solvents like ethanol or ethyl acetate .
Characterization techniques may involve: -
NMR spectroscopy : Confirming aromatic and functional group environments.
-
IR spectroscopy : Identifying carbonyl (C=O) and sulfone (SO₂) stretches.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as benzoate esters, thiazole/thienothiazole rings, sulfone groups, or halogenated aryl substituents.
Ethyl 4-(3-Oxo-1,2-Benzothiazol-2(3H)-Yl)Benzoate ()
- Structure: Features a benzothiazole ring (non-fused) with a 3-oxo group and an ethyl benzoate ester.
- Key Differences: Lacks the fused thieno ring, sulfone group, and 4-chlorophenyl substituent.
- Implications: Reduced molecular weight (299.34 g/mol vs. ~400–450 g/mol estimated for the target compound) due to simpler structure . Absence of the 4-chlorophenyl group may reduce hydrophobic interactions in biological systems.
Ethyl 4-(3-Benzyl-2-(Phenylimino)-2,3-Dihydrothiazol-5-Yl)Benzoate (Compound 30, )
- Structure: Contains a non-aromatic thiazole ring with benzyl and phenylimino substituents, linked to an ethyl benzoate.
- Implications: The imino group may enhance binding to metal ions or biological targets via lone-pair interactions. Reduced stability compared to the target compound’s aromatic fused system .
I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-Ylamino)Pentylthio)Benzoate, )
- Structure : Benzoate ester linked to an isoxazole via a pentylthio chain.
- Key Differences: Isoxazole ring instead of thienothiazole, with a flexible alkyl chain. No sulfone or chlorophenyl groups.
- Implications :
Structural and Functional Analysis
Role of the Sulfone Group
This contrasts with non-sulfonated analogs like Compound 30 (), which lack this stabilization .
Impact of the 4-Chlorophenyl Substituent
The 4-chlorophenyl group introduces steric bulk and lipophilicity, likely improving membrane permeability.
Fused Thieno[2,3-d][1,2]Thiazole Core
The fused ring system enhances aromaticity and planarity, promoting π-π stacking interactions. This contrasts with non-fused thiazoles (e.g., ) or flexible isoxazole derivatives (), which may exhibit weaker binding to flat biological targets .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step heterocyclic coupling. A general approach involves:
Condensation of substituted benzaldehyde derivatives with thiazole precursors under reflux in ethanol with glacial acetic acid (e.g., as in triazole-thiazole coupling reactions ).
Cyclization using catalysts like PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C to form the thienothiazol-dione core .
- Critical Conditions : Strict temperature control during cyclization (70–80°C) and solvent choice (1,4-dioxane or ethanol) significantly impact purity and yield .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- Spectroscopy : NMR and NMR to confirm substituent integration and electronic environments (e.g., distinguishing ester carbonyls at ~170 ppm ).
- Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica studies) resolves stereochemical ambiguities, such as the spatial arrangement of the 4-chlorophenyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., thiazolo[3,2-a]pyrimidine derivatives ) to identify shifts influenced by electron-withdrawing groups (e.g., 1,1-dioxido moieties).
- Dynamic Experiments : Variable-temperature NMR to assess conformational flexibility in thienothiazol rings, which may cause signal splitting .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model expected chemical shifts and compare them with experimental data .
Q. How can reaction efficiency be optimized for the thieno[2,3-d]thiazol-2(3H)-one core synthesis?
- Methodology :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance cyclization rates while minimizing side reactions .
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. 1,4-dioxane to stabilize intermediates and improve regioselectivity .
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps (e.g., imine formation vs. ring closure) .
Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) assessed?
- Methodology :
- Analog Synthesis : Replace the 4-chlorophenyl group with electron-deficient (e.g., 4-CF) or electron-rich (e.g., 4-OCH) substituents to modulate lipophilicity and target binding .
- Bioassay Design : Test analogs against enzymatic targets (e.g., COX-2 or kinase inhibitors) using fluorescence polarization assays to quantify IC values .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with the 1,1-dioxido group) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies to identify confounding variables .
- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., MTT assays at 24/48/72 hr) to confirm cytotoxicity thresholds .
- Impurity Profiling : Use HPLC-MS to check for byproducts (e.g., hydrolyzed ester groups) that may skew bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
